molecular formula C6H14ClNO2 B2747295 (2R,3S)-2-Methoxyoxan-3-amine;hydrochloride CAS No. 2445750-03-6

(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride

Cat. No.: B2747295
CAS No.: 2445750-03-6
M. Wt: 167.63
InChI Key: ITBRVOGUDZYMSJ-RIHPBJNCSA-N
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Description

“(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride” suggests a compound with a chiral center and specific stereochemistry. The “2R,3S” notation indicates the configuration of the chiral centers . The compound likely contains an oxane (a six-membered ring containing one oxygen atom) and an amine functional group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving protection and deprotection of functional groups . The synthesis could involve the formation of the oxane ring, introduction of the amine group, and methoxylation .


Molecular Structure Analysis

The “2R,3S” notation indicates the absolute configuration of the molecule . The molecule likely has a tetrahedral geometry around the chiral centers .


Chemical Reactions Analysis

The compound, due to the presence of an amine group, could undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitution . The oxane ring could potentially undergo reactions depending on the substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Chiral compounds often exhibit optical activity .

Scientific Research Applications

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

This study discusses the preparation and characterization of several N3O3 amine phenols, which are products of KBH4 reduction of Schiff bases derived from triaminopropane and salicylaldehydes. These compounds demonstrate potential applications in coordination chemistry, showcasing their ability to bind with Group 13 metal ions, which could be relevant for catalysis and materials science (Liu et al., 1993).

Genotoxicity of Novel 5-HT2c Receptor Agonist

Research on the genotoxicity potential of certain novel compounds, including amine derivatives, highlights the importance of understanding the metabolic activation and DNA binding of these compounds. This is crucial for the development of safer pharmaceutical agents (Kalgutkar et al., 2007).

Coupling of Amines with Polyglucuronic Acid

The study on the coupling of amines with polyglucuronic acid, resulting in amide bond formation, is significant for the development of novel biomaterials. This research could have implications for drug delivery systems and tissue engineering (Follain et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in a biological context, it could interact with biological targets via the amine group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to refer to the relevant safety data sheets for specific compounds .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or exploring its potential uses in various fields .

Properties

IUPAC Name

(2R,3S)-2-methoxyoxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6-5(7)3-2-4-9-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBRVOGUDZYMSJ-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CCCO1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H](CCCO1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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